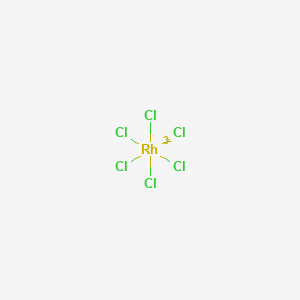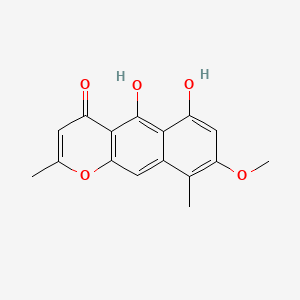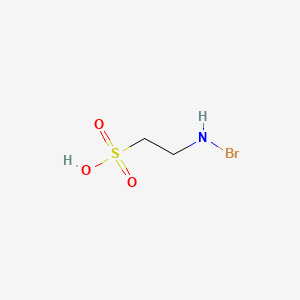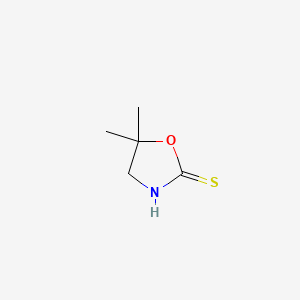
Gramine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gramine(1+) is an organic cation obtained by protonation of the tertiary amino function of gramine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a gramine.
Scientific Research Applications
Molecular Mechanisms in Gramineous Plants
Gramineous plants have developed strategies to detoxify aluminum, a common soil toxicity issue, by secreting organic acid anions like citrate and malate from roots. Genes from the ALMT and MATE families are involved in this secretion process, showing varied expression patterns among different plant species. For instance, rice, a highly Al-tolerant species, has developed multiple detoxification mechanisms, including a transcription factor (ART1) that regulates over 30 genes associated with Al detoxification, contributing significantly to its high tolerance levels (Ma, Chen, & Shen, 2014).
Gramineous Forage Grass Germplasm Resources
The study and utilization of wild gramineous germplasm resources are essential in forage grass breeding. This area primarily involves the collection and primary identification of these resources. While the planting industry is developed in regions like Jiangsu province, the grass industry is relatively weak, underscoring the importance of investigating and utilizing these resources for forage grass breeding (Zhang Wen-jie, 2013).
Biological Dinitrogen Fixation in Gramineae
Biological nitrogen fixation (BNF) in the Gramineae family, especially in association with diazotrophic bacteria, is an area of interest. A better understanding of BNF could potentially turn research into practical approaches, especially in ecological studies under field conditions. Plant genotype is a key factor, along with the selection of efficient bacterial strains, for higher contributions of BNF. Discoveries of diazotrophic bacteria colonizing palm trees open new perspectives for using plants like African oil palm for biodiesel production, presenting an eco-friendly alternative to diesel fuel (Reis, Baldani, Baldani, & Dobereiner, 2000).
Advances in Root Hairs in Gramineae
Studies on Gramineae root hairs are crucial yet unsystematic. Research has been more theoretical than practical, and more qualitative than quantitative. There's a need for active, quantitative, and precise regulation and control of root hairs in species like Triticum aestivum (wheat). Data on the kinetics of formation, morphology, and structure of root hairs in situ, especially in actual wheat production, are still lacking, indicating a significant area for future research (Wu & He, 2011).
properties
Product Name |
Gramine(1+) |
|---|---|
Molecular Formula |
C11H15N2+ |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
1H-indol-3-ylmethyl(dimethyl)azanium |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3/p+1 |
InChI Key |
OCDGBSUVYYVKQZ-UHFFFAOYSA-O |
SMILES |
C[NH+](C)CC1=CNC2=CC=CC=C21 |
Canonical SMILES |
C[NH+](C)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide](/img/structure/B1226377.png)


![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)

![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)

![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)


![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)

![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1226399.png)
